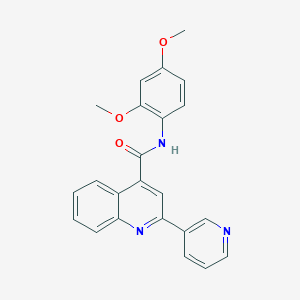

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a 2,4-dimethoxyphenyl group attached via an amide linkage at the 4-position of the quinoline core and a pyridin-3-yl substituent at the 2-position. The dimethoxy groups may enhance solubility and modulate electronic interactions, while the pyridinyl moiety could facilitate π-π stacking in target binding .

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-16-9-10-20(22(12-16)29-2)26-23(27)18-13-21(15-6-5-11-24-14-15)25-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,26,27) |

InChI Key |

WANJCCHXLHBTPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.

Introduction of the Pyridine Moiety: This step might involve a Suzuki coupling reaction between a halogenated quinoline and a pyridine boronic acid.

Formation of the Carboxamide Group: The final step could involve the reaction of the quinoline derivative with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been studied for its potential as an anticancer agent . Quinoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways. For instance, similar compounds have shown effective inhibition of Aurora-A kinase, which is critical in cancer cell proliferation .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated significant activity against pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound’s structure allows it to interact with specific enzymes involved in metabolic pathways. Studies have shown that quinoline derivatives can inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. For instance, compounds structurally similar to this compound have exhibited IC50 values indicating effective inhibition .

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | Aurora-A kinase | 0.16 ± 0.03 | |

| Antimicrobial | Various pathogens | Varies | |

| LOX Inhibition | Lipoxygenase | 10 |

Table 2: Comparison with Similar Compounds

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Quinoline-4-carboxamide | Core structure | Anticancer |

| 3,4-Dimethoxyphenyl derivatives | Methoxy substituents | Antimicrobial |

| Pyridin-2-ylmethyl derivatives | Pyridine ring | Enzyme inhibition |

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against HCT116 and MCF7 cell lines. The compound exhibited an IC50 value of approximately 0.39 μM against HCT116 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

In a screening study of various quinoline derivatives against common bacterial strains, this compound showed promising results with effective inhibition of growth against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and physicochemical properties of closely related quinoline-4-carboxamide derivatives:

Key Observations:

Substituent Diversity :

- The target compound uniquely combines pyridin-3-yl and 2,4-dimethoxyphenyl groups. In contrast, analogs like 7 () use bulkier naphthyl groups, which may reduce solubility but enhance hydrophobic interactions .

- introduces a 3,4-dimethoxyphenethyl chain, increasing flexibility and molecular weight compared to the target’s direct amide linkage .

Electronic and Steric Effects :

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (385.42 g/mol) falls within the range of orally bioavailable drugs (<500 g/mol), similar to most analogs.

- Melting Points : Higher melting points (e.g., 261–262°C in ) correlate with crystalline stability, which may be advantageous for formulation .

- Purity : While purity data for the target are absent, analogs in –2 achieve >97% purity via HPLC, indicating robust synthetic protocols .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoline core with a pyridine ring and a dimethoxyphenyl substituent. The unique arrangement of these functional groups is believed to influence its interaction with various biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Potential for various biological applications due to specific substitutions. |

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Research has shown that certain substituted quinolines exhibit higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. For instance, compounds with similar structural frameworks have been reported to inhibit cancer cell growth through mechanisms such as inducing DNA damage and promoting cell cycle arrest . The compound's ability to interact with key molecular targets involved in cancer progression suggests potential therapeutic applications.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, disrupting replication and transcription processes.

- Metal Ion Chelation : The pyridine moiety can chelate metal ions, affecting various biochemical pathways essential for cell survival.

Case Studies and Research Findings

- Antimycobacterial Activity :

- Anticancer Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.